molecular formula C18H15NO2 B14238294 6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one CAS No. 401649-33-0

6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one

Cat. No.: B14238294
CAS No.: 401649-33-0
M. Wt: 277.3 g/mol
InChI Key: PKLACAFLYWKXAZ-UHFFFAOYSA-N
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Description

6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzylideneamino group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one typically involves the condensation of 4,7-dimethyl-2H-1-benzopyran-2-one with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A benzopyran derivative known for its anticoagulant properties.

    Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.

    Chalcones: Compounds with a benzylidene group attached to a benzopyran core, known for their anticancer and antimicrobial properties.

Uniqueness

6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the presence of both benzylideneamino and dimethyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzopyran derivatives.

Properties

CAS No.

401649-33-0

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

6-(benzylideneamino)-4,7-dimethylchromen-2-one

InChI

InChI=1S/C18H15NO2/c1-12-9-18(20)21-17-8-13(2)16(10-15(12)17)19-11-14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

PKLACAFLYWKXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N=CC3=CC=CC=C3)C(=CC(=O)O2)C

Origin of Product

United States

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